molecular formula C13H22N2 B262710 N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine

N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine

Cat. No.: B262710
M. Wt: 206.33 g/mol
InChI Key: VATCCGTZOOBIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine is an organic compound that belongs to the class of amines It features a cycloheptyl group attached to a nitrogen atom, which is also bonded to a [(1-methyl-1H-pyrrol-2-yl)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine typically involves the reaction of cycloheptylamine with a suitable pyrrole derivative. One common method is the alkylation of cycloheptylamine with 1-methyl-2-pyrrolecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced products.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine receptors and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

    N-methylpyrrole: A simpler analog with a similar pyrrole structure.

    Cycloheptylamine: A compound with a similar cycloheptyl group but lacking the pyrrole moiety.

    N-cycloheptyl-N-methylamine: A related compound with a similar amine structure but different substituents.

Uniqueness

N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine is unique due to its combination of a cycloheptyl group and a pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]cycloheptanamine

InChI

InChI=1S/C13H22N2/c1-15-10-6-9-13(15)11-14-12-7-4-2-3-5-8-12/h6,9-10,12,14H,2-5,7-8,11H2,1H3

InChI Key

VATCCGTZOOBIFI-UHFFFAOYSA-N

SMILES

CN1C=CC=C1CNC2CCCCCC2

Canonical SMILES

CN1C=CC=C1CNC2CCCCCC2

Origin of Product

United States

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